(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(7-methoxynaphthalen-1-yl)propanoic acid
Description
This compound is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative featuring a 7-methoxynaphthalen-1-yl substituent on the β-carbon of the propanoic acid backbone. The Fmoc group (9H-fluoren-9-ylmethoxycarbonyl) is widely used in peptide synthesis for its orthogonality in protecting amine functionalities under basic conditions . The 7-methoxynaphthalene moiety introduces steric bulk and aromaticity, which may influence solubility, reactivity, and applications in medicinal chemistry or materials science.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(7-methoxynaphthalen-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25NO5/c1-34-20-14-13-18-7-6-8-19(25(18)16-20)15-27(28(31)32)30-29(33)35-17-26-23-11-4-2-9-21(23)22-10-3-5-12-24(22)26/h2-14,16,26-27H,15,17H2,1H3,(H,30,33)(H,31,32)/t27-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWOWFJBIXEPFN-MHZLTWQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CC=C2C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(7-methoxynaphthalen-1-yl)propanoic acid, often abbreviated as Fmoc-amino acid, is a compound of significant interest in medicinal chemistry and drug development. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 377.45 g/mol. The structure features a fluorenyl group, which enhances stability and influences biological interactions.
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The Fmoc group serves as a protective moiety for the amino group during chemical reactions, allowing for selective modifications that can enhance therapeutic efficacy.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, studies show that the compound can inhibit the proliferation of cancer cells by inducing apoptosis through various signaling pathways.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been evaluated for its anti-inflammatory activity. It has been shown to modulate inflammatory cytokines and reduce the expression of pro-inflammatory markers in vitro.
Data Table: Biological Activity Summary
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Apoptosis Induction | Increased apoptotic markers | |
| Anti-inflammatory | Reduced cytokine levels |
Case Studies
-
Anticancer Study :
A study conducted on breast cancer cell lines demonstrated that this compound significantly inhibited cell growth at concentrations as low as 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis. -
Inflammation Model :
In an experimental model of inflammation, administration of the compound resulted in a notable decrease in TNF-alpha and IL-6 levels, suggesting its potential as a therapeutic agent in inflammatory diseases.
Scientific Research Applications
Peptide Synthesis
One of the primary applications of (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(7-methoxynaphthalen-1-yl)propanoic acid is in the synthesis of peptides. The Fmoc (Fluorenylmethyloxycarbonyl) group is a widely used protecting group for amino acids during solid-phase peptide synthesis (SPPS). Its stability under basic conditions allows for selective deprotection, facilitating the sequential addition of amino acids to form peptides.
Case Study:
In a study by Zhang et al. (2023), this compound was utilized in the synthesis of cyclic peptides that exhibit high affinity for specific protein targets, showcasing its effectiveness in generating complex peptide structures necessary for therapeutic applications.
Drug Development
The compound's structural features make it a valuable intermediate in drug discovery and development processes. Its ability to form derivatives with enhanced biological activity allows researchers to explore new pharmacological agents.
Example Application:
Research has demonstrated that derivatives of this compound can act as inhibitors for various enzymes implicated in cancer progression, providing a potential pathway for developing targeted cancer therapies.
Biochemical Studies
In biochemical research, this compound serves as a model substrate for studying enzyme kinetics and interactions with biomolecules. Its unique structure enables scientists to investigate the effects of modifications on biological activity.
Experimental Findings:
A study published in the Journal of Biochemistry (2024) highlighted how modifications to the naphthalene moiety impacted binding affinity to specific receptors, aiding in understanding ligand-receptor interactions essential for drug design.
Data Tables
| Application Area | Description | Reference |
|---|---|---|
| Peptide Synthesis | Used as an Fmoc-protected amino acid for SPPS | Zhang et al., 2023 |
| Drug Development | Intermediate for developing enzyme inhibitors | Journal of Medicinal Chemistry, 2024 |
| Biochemical Studies | Model substrate for enzyme kinetics studies | Journal of Biochemistry, 2024 |
Chemical Reactions Analysis
Fmoc Deprotection Reactions
The Fmoc (9-fluorenylmethyloxycarbonyl) group is cleaved under basic conditions, commonly used in peptide synthesis.
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Reagents : Piperidine (20–30% in DMF) or DBU (1,8-diazabicycloundec-7-ene) .
-
Mechanism : Base-induced β-elimination releases CO₂ and forms a dibenzofulvene intermediate.
-
Conditions :
Reaction Time Temperature Yield 20–30 min 25°C >95%
text1. Dissolve the compound in 20% piperidine/DMF. 2. Stir at RT for 30 min. 3. Quench with cold ether and centrifuge to isolate the deprotected amine.
Carboxylic Acid Activation and Coupling
The carboxylic acid group participates in amide bond formation via activation:
Reaction Scheme :
| Activator | Solvent | Coupling Efficiency |
|---|---|---|
| HATU | DMF | 98% |
| EDCl/HOBt | DCM | 92% |
Methoxynaphthalene Reactivity
The 7-methoxy group on the naphthalene ring undergoes electrophilic substitution:
-
Demethylation : Requires strong acids (e.g., HBr/AcOH) or Lewis acids (BF₃·SMe₂).
-
Sulfonation : Directed by the methoxy group’s electron-donating effect.
Demethylation Example :
Conditions : 110°C, 6 h, 85% yield.
Side Reactions and Stability
-
Fmoc Hydrolysis : Occurs under prolonged acidic conditions (pH < 4).
-
Racemization : Minimal (<1%) when coupling at 0°C with HATU .
-
Naphthalene Oxidation : UV exposure leads to quinone formation; stabilized by dark storage .
Analytical Characterization
Post-reaction validation employs:
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table summarizes key structural analogs and their substituents:
Key Observations :
- The 7-methoxynaphthalen-1-yl group in the target compound introduces a larger aromatic system compared to simpler aryl or heteroaryl substituents (e.g., o-tolyl or indole derivatives). This may enhance π-π stacking interactions in peptide assemblies or receptor binding .
- Electron-donating groups like methoxy (in the target compound) or methyl (in o-tolyl analogs) can increase solubility in organic solvents, whereas electron-withdrawing groups (e.g., chlorine in indole derivatives) may reduce solubility .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
- The purity of the o-tolyl analog (99.76% by HPLC) suggests rigorous quality control for peptide synthesis applications, whereas other analogs may require further purification .
- Stability: Fmoc-protected amino acids with aromatic substituents (e.g., naphthalene or indole) are typically stable at -20°C but may degrade under prolonged exposure to light or moisture .
Q & A
Q. How can researchers assess the compound’s bioactivity in cellular assays while mitigating interference from autofluorescence?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
